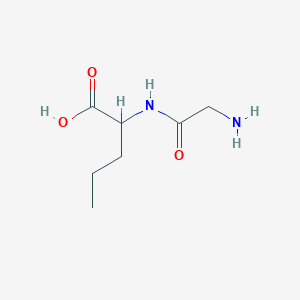Glycyl-dl-norvaline
CAS No.: 1999-38-8
Cat. No.: VC13304673
Molecular Formula: C7H14N2O3
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1999-38-8 |
|---|---|
| Molecular Formula | C7H14N2O3 |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | (2R)-2-[(2-aminoacetyl)amino]pentanoic acid |
| Standard InChI | InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 |
| Standard InChI Key | JXIQKLAZYWZTRA-RXMQYKEDSA-N |
| Isomeric SMILES | CCC[C@H](C(=O)O)NC(=O)CN |
| SMILES | CCCC(C(=O)O)NC(=O)CN |
| Canonical SMILES | CCCC(C(=O)O)NC(=O)CN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Glycyl-DL-norvaline consists of glycine (the simplest amino acid) linked via a peptide bond to DL-norvaline, a non-proteinogenic amino acid with a linear pentanoic acid side chain. The DL designation indicates the racemic mixture of D- and L-enantiomers, conferring distinct stereochemical properties. The IUPAC name is 2-[(2-aminoacetyl)amino]pentanoic acid, and its SMILES notation is NC(CCC)C(=O)NCC(=O)O .
Table 1: Key Physicochemical Properties
Synthesis and Production
Bromination-Ammonolysis Method
A patented synthesis route (CN101508654B) involves bromination of n-valeric acid with liquid bromine to yield α-bromo-n-valeric acid, followed by ammonolysis using concentrated ammonia and hexamethylenetetramine as a catalyst . Key steps include:
-
Bromination: Reacting n-valeric acid with bromine (1:1–2:1 molar ratio) at 20–100°C for 1–10 hours.
-
Ammonolysis: Neutralizing α-bromo-n-valeric acid with ammonia under nitrogen, followed by 0.5–12 hours of reaction at 40–90°C.
-
Ion Exchange: Filtrate treatment with cation exchange resin and elution with dilute ammonia to recover residual product .
This method achieves a 95.3% yield of Glycyl-DL-norvaline, with scalability for industrial production .
Enantioselective Synthesis
An alternative approach employs phase-transfer catalysis using a Corey catalyst derived from cinchonidine, enabling asymmetric allylation of glycine Schiff bases. This method produces enantiomerically pure (S)-allylglycine intermediates, which are subsequently oxidized and functionalized to yield L-norvaline derivatives . The process achieves >97% enantiomeric excess, making it suitable for chiral studies .
Biological Activities and Applications
Enzyme Modulation and Protein Synthesis
Glycyl-DL-norvaline plays a critical role in bacterial translational fidelity. Escherichia coli leucyl-tRNA synthetase (LeuRS) employs a post-transfer editing mechanism to hydrolyze mischarged tRNAs, particularly those incorporating norvaline—a byproduct of leucine biosynthesis under anaerobic conditions . Inhibition of LeuRS editing leads to norvaline misincorporation, impairing bacterial growth during oxygen deprivation .
Table 2: Key Enzymatic Interactions
Analytical and Detection Methods
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantifying Glycyl-DL-norvaline. A validated LC-MS/MS method achieves a linear range of 0.1–50 μM with <15% inter-day variability, enabling precise measurement in cellular uptake studies .
Spectroscopic Characterization
Electron paramagnetic resonance (EPR) reveals interactions with radical enzymes. For example, nitric oxide (NO) irreversibly inhibits glycyl radical enzymes like pyruvate formate lyase (PFL) by destroying the glycyl radical moiety, as evidenced by EPR signal loss at g = 2.003 .
Industrial and Research Applications
Biochemical Research
-
Substrate Analog: Used to study peptide stability and protease specificity due to its resistance to endogenous hydrolysis .
-
Chromatographic Standard: Serves as a reference in amino acid profiling, aiding metabolic disorder diagnostics .
Pharmaceutical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume